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Compound of Interest

Compound Name: 3-fluoro-N-phenylbenzamide

Cat. No.: B177053 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the X-ray crystallography of 3-fluoro-N-
phenylbenzamide, a molecule of interest in medicinal chemistry and materials science. This

document outlines the structural characteristics, experimental procedures for its synthesis and

crystal growth, and a summary of its crystallographic data. While direct access to the full

crystallographic data for 3-fluoro-N-phenylbenzamide (CSD Deposition Number 285374) is

restricted, this guide leverages data from closely related structures to provide a comprehensive

analysis.

Molecular Structure and Properties
3-fluoro-N-phenylbenzamide (C₁₃H₁₀FNO) is a synthetic aromatic amide with a molecular

weight of 215.22 g/mol .[1] Its structure features a central amide linkage between a 3-

fluorobenzoyl group and a phenyl group. The fluorine substitution on the benzoyl ring is of

particular interest as it can significantly influence the molecule's physicochemical properties,

including its electronic distribution, lipophilicity, and metabolic stability, which are critical

parameters in drug design.

Key Molecular Information:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b177053?utm_src=pdf-interest
https://www.benchchem.com/product/b177053?utm_src=pdf-body
https://www.benchchem.com/product/b177053?utm_src=pdf-body
https://www.benchchem.com/product/b177053?utm_src=pdf-body
https://www.benchchem.com/product/b177053?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/242891
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177053?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

Molecular Formula C₁₃H₁₀FNO

Molecular Weight 215.22 g/mol [1]

IUPAC Name 3-fluoro-N-phenylbenzamide[1]

PubChem CID 242891[1]

CCDC Number 285374[1]

Experimental Protocols
Synthesis of 3-fluoro-N-phenylbenzamide
A plausible synthetic route for 3-fluoro-N-phenylbenzamide involves the amidation of 3-

fluorobenzoyl chloride with aniline. A generalized laboratory-scale procedure is provided below,

based on standard organic synthesis methodologies.
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Caption: Synthetic workflow for 3-fluoro-N-phenylbenzamide.

Detailed Methodology:

Reaction Setup: To a solution of aniline (1.0 eq) in a suitable solvent (e.g., dichloromethane

or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), a base such as

triethylamine or pyridine (1.2 eq) is added. The mixture is cooled in an ice bath.
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Addition of Acyl Chloride: 3-Fluorobenzoyl chloride (1.1 eq) dissolved in the same solvent is

added dropwise to the cooled reaction mixture with vigorous stirring.

Reaction: The reaction is allowed to warm to room temperature and stirred for several hours

until completion, which can be monitored by thin-layer chromatography.

Work-up: The reaction mixture is washed sequentially with a dilute acid (e.g., 1M HCl) to

remove excess base and aniline, followed by a saturated sodium bicarbonate solution to

remove any unreacted acyl chloride, and finally with brine. The organic layer is then dried

over anhydrous sodium sulfate or magnesium sulfate.

Purification: The solvent is removed under reduced pressure, and the crude product is

purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl

acetate/hexanes) or by column chromatography on silica gel to yield pure 3-fluoro-N-
phenylbenzamide.

Crystallization for X-ray Diffraction
Obtaining single crystals of sufficient quality for X-ray diffraction is a critical step. A common

method for growing crystals of small organic molecules is slow evaporation.

Detailed Methodology:

Solvent Selection: The purified 3-fluoro-N-phenylbenzamide is dissolved in a minimal

amount of a suitable solvent or a mixture of solvents (e.g., ethanol, ethyl acetate, or a

mixture of dichloromethane and hexane). The ideal solvent is one in which the compound is

moderately soluble.

Slow Evaporation: The solution is filtered to remove any particulate matter and left in a

loosely covered container (e.g., a vial with a perforated cap) in a vibration-free environment

at a constant temperature.

Crystal Growth: Over a period of several days to weeks, the solvent slowly evaporates,

leading to the formation of single crystals.

X-ray Crystallography Data
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While the specific crystallographic data for 3-fluoro-N-phenylbenzamide is not publicly

detailed, data from the closely related compound, 3-fluoro-N-[2-

(trifluoromethyl)phenyl]benzamide, provides valuable insights into the expected structural

features.[2]

Representative Crystallographic Data (based on a related structure):

Parameter
Value (for 3-fluoro-N-[2-
(trifluoromethyl)phenyl]benzamide)

Crystal System Monoclinic

Space Group P2₁/c

a (Å) 18.3849 (13)

b (Å) 7.7063 (6)

c (Å) 18.9921 (14)

β (°) 114.738 (3)

Volume (Å³) 2445.4 (3)

Z 8

Calculated Density (Mg/m³) 1.545

R-factor (%) 4.3

Note: This data is for a related compound and should be considered as an illustrative example.

[2]

Key Structural Features:

The crystal structure of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide reveals two

independent molecules in the asymmetric unit.[2] The dihedral angles between the two

aromatic rings in these molecules are 43.94(8)° and 55.66(7)°.[2] It is anticipated that 3-fluoro-
N-phenylbenzamide will exhibit a similar non-planar conformation.

Intermolecular Interactions and Crystal Packing
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The crystal packing of N-phenylbenzamides is often dominated by hydrogen bonding and other

non-covalent interactions. In the case of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, the

molecules are linked by N—H⋯O hydrogen bonds, forming chains.[2][3] These chains are

further interconnected by C—H⋯O hydrogen bonds, resulting in the formation of layers.[2][3] It

is highly probable that 3-fluoro-N-phenylbenzamide will exhibit similar intermolecular

interactions, leading to a stable, well-ordered crystal lattice.
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Caption: Potential intermolecular interactions in 3-fluoro-N-phenylbenzamide.

Relevance to Drug Development
While specific biological data for 3-fluoro-N-phenylbenzamide is not readily available, the N-

phenylbenzamide scaffold is present in numerous compounds with diverse biological activities,

including antiviral and antiparasitic properties. The introduction of a fluorine atom can enhance

metabolic stability and binding affinity to biological targets. Therefore, understanding the

precise three-dimensional structure of 3-fluoro-N-phenylbenzamide is crucial for structure-
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activity relationship (SAR) studies and the rational design of more potent and selective drug

candidates. The detailed crystallographic data can inform computational modeling and docking

studies to predict potential biological targets and guide further synthetic modifications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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